Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-
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Overview
Description
Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl- is a chemical compound known for its unique structure and properties It consists of a silane core with a 3-(3-fluorophenyl)-1-cyclohexen-1-yl group attached via an oxygen atom, and three methyl groups attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl- typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{Precursor} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of silane derivatives.
Scientific Research Applications
Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl- involves its interaction with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react with other molecules. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A common reagent used in the synthesis of organosilicon compounds.
Phenyltrimethylsilane: Similar structure but with a phenyl group instead of a fluorophenyl group.
Cyclohexenyltrimethylsilane: Similar structure but without the fluorine substitution.
Uniqueness
Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl- is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
207917-03-1 |
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Molecular Formula |
C15H21FOSi |
Molecular Weight |
264.41 g/mol |
IUPAC Name |
[3-(3-fluorophenyl)cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-18(2,3)17-15-9-5-7-13(11-15)12-6-4-8-14(16)10-12/h4,6,8,10-11,13H,5,7,9H2,1-3H3 |
InChI Key |
MZUGGWVVCJGSEL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(CCC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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